3-Chloro-2-trimethylsiloxypropene
Overview
Description
3-Chloro-2-trimethylsiloxypropene is an organosilicon compound with the molecular formula C6H13ClOSi and a molecular weight of 164.71 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Scientific Research Applications
3-Chloro-2-trimethylsiloxypropene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 3-Chloro-2-trimethylsiloxypropene typically involves the reaction of 3-chloro-2-propen-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-2-trimethylsiloxypropene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Reduction Reactions: Reduction of the compound can yield various reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Chloro-2-trimethylsiloxypropene involves its reactivity with various nucleophiles and electrophiles. The trimethylsiloxy group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
3-Chloro-2-trimethylsiloxypropene can be compared with other similar compounds, such as:
- 3-Chloro-2-trimethylsilyloxy-1-propene
- 3-chloroprop-1-en-2-yloxy(trimethyl)silane
- Silane, [[1-(chloromethyl)ethenyl]oxy]trimethyl-
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of the chloro and trimethylsiloxy groups in this compound gives it distinct chemical properties and makes it valuable for specific applications .
Properties
IUPAC Name |
3-chloroprop-1-en-2-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLWSRPAPEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503217 | |
Record name | [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76634-95-2 | |
Record name | [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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